

An In-depth Technical Guide to the Solubility of Ethyl Glycylmethioninate Hydrochloride

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Compound of Interest

Compound Name: *Ethyl glycylmethioninate hydrochloride*

Cat. No.: *B3018954*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases lack specific quantitative solubility data for **Ethyl glycylmethioninate hydrochloride**. This guide provides an overview based on the physicochemical properties of structurally related compounds and outlines a general methodology for its experimental determination.

Introduction

Ethyl glycylmethioninate hydrochloride is a dipeptide ester hydrochloride. Its structure, combining a hydrophilic dipeptide backbone (glycylmethionine) with an ester group and a hydrochloride salt, suggests a complex solubility profile. The presence of the hydrochloride salt form generally enhances aqueous solubility compared to the free base. However, the ethyl ester and the methionine side chain introduce lipophilic character, which can influence its solubility in organic solvents. Understanding the solubility of this compound is critical for its application in drug development, biochemical assays, and synthetic chemistry, as it dictates formulation strategies, reaction conditions, and bioavailability.

Predicted Solubility Profile

Based on the solubility of analogous compounds, such as amino acid ester hydrochlorides and other dipeptide derivatives, a qualitative solubility profile for **Ethyl glycylmethioninate hydrochloride** can be predicted.

- **Polar Protic Solvents:** High solubility is expected in polar protic solvents like water and methanol, facilitated by the ionic nature of the hydrochloride and the hydrogen bonding capacity of the peptide backbone. For instance, Glycine ethyl ester hydrochloride is readily soluble in water and methanol[1].
- **Polar Aprotic Solvents:** Moderate to good solubility may be observed in polar aprotic solvents such as Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF).
- **Nonpolar Solvents:** Low solubility is anticipated in nonpolar solvents like ether and hydrocarbons, due to the compound's overall polarity. Glycine ethyl ester hydrochloride, a related compound, is reported to be insoluble in ether[2].

Table 1: Qualitative Solubility of Structurally Related Compounds

Compound	Water	Ethanol	Methanol	Ether
Glycine ethyl ester hydrochloride	Soluble[1]	Slightly Soluble[2]	Soluble[1]	Insoluble[2]
DL-Methionine	Sparingly Soluble[3]	Very Slightly Soluble[3]	-	-
N-Acetyl-DL-methionine	Soluble	Soluble	Soluble	-

Note: This table provides a general reference. The actual solubility of **Ethyl glycylmethioninate hydrochloride** must be determined experimentally.

Experimental Protocol for Solubility Determination: The Static Equilibrium Method

The following protocol describes a reliable and commonly used method for determining the equilibrium solubility of a solid compound in a given solvent.

3.1. Materials

- **Ethyl glycylmethioninate hydrochloride** (solid)
- Selected solvents (e.g., water, ethanol, methanol, DMSO)
- Thermostatically controlled shaker or water bath
- Analytical balance
- Centrifuge
- Vials with airtight seals
- Syringe filters (e.g., 0.22 μm)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

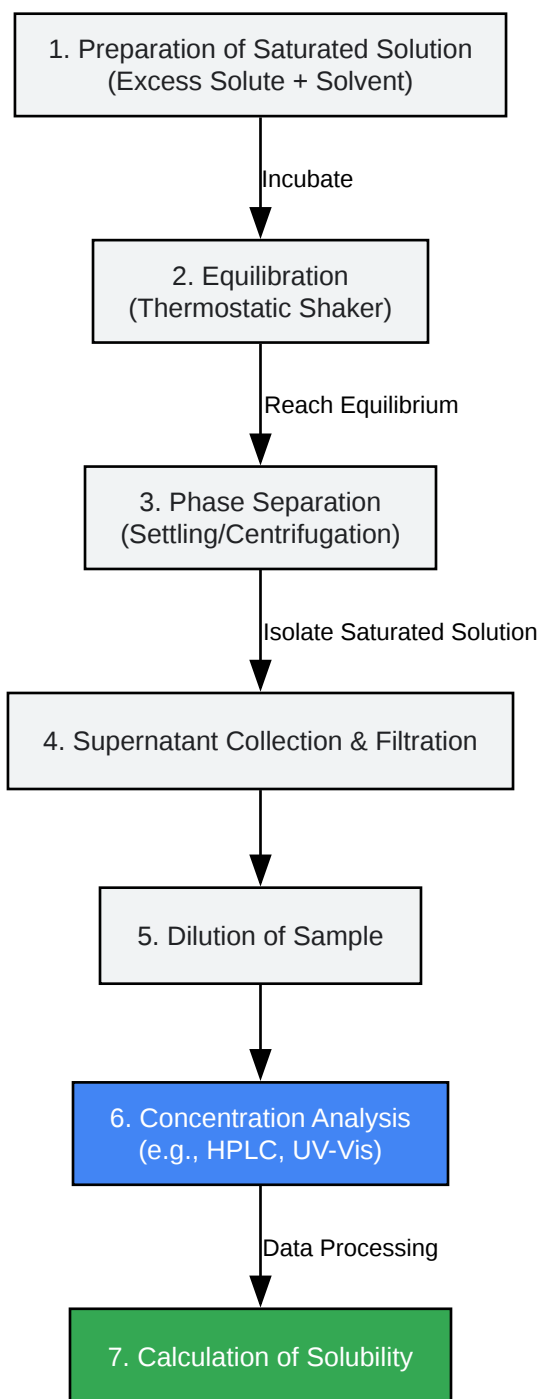
3.2. Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **Ethyl glycylmethioninate hydrochloride** to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
 - Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
 - Equilibrate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.

- Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
- Concentration Analysis:
 - Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
 - Determine the concentration of **Ethyl glycylmethioninate hydrochloride** in the diluted solution using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.
 - Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound.
- Calculation of Solubility:
 - Calculate the original concentration in the saturated solution by accounting for the dilution factor.
 - Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the static equilibrium method.



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Caption: Workflow for the experimental determination of solubility.

Conclusion

While specific quantitative data on the solubility of **Ethyl glycylmethioninate hydrochloride** is not readily available, its chemical structure suggests a favorable solubility in polar protic solvents. For researchers and drug development professionals, the experimental determination of its solubility in various pharmaceutically and synthetically relevant solvents is a crucial first step. The provided experimental protocol for the static equilibrium method offers a robust framework for obtaining this essential data. Accurate solubility information will be instrumental in guiding formulation development, optimizing reaction conditions, and ultimately realizing the full potential of this dipeptide ester hydrochloride.

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